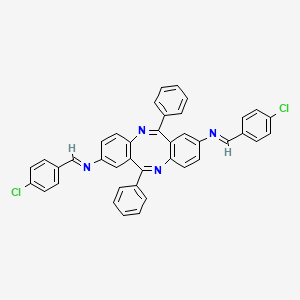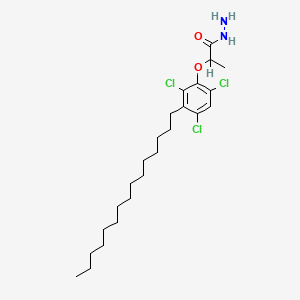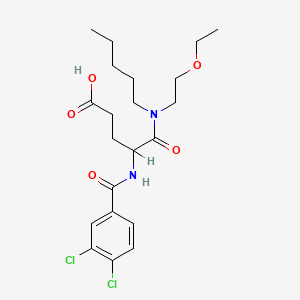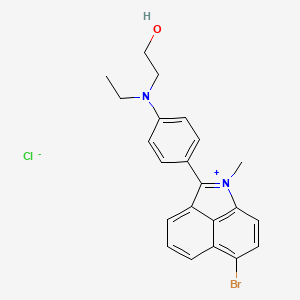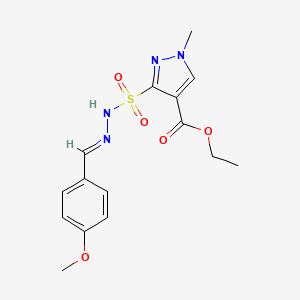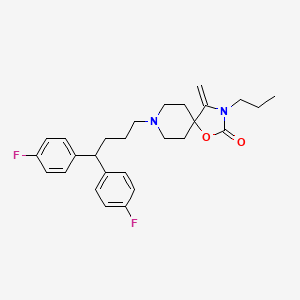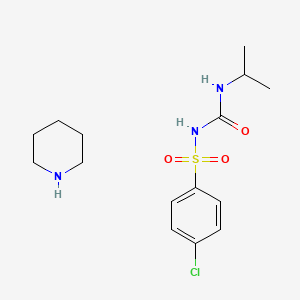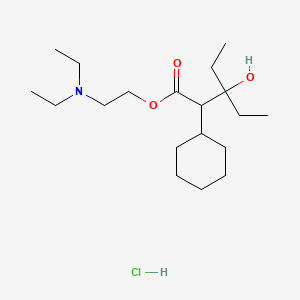
2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride is a chemical compound with the molecular formula C19H38ClNO3 and a molecular weight of 363.96 g/mol . This compound is known for its unique structure, which includes a diethylaminoethyl group, a cyclohexyl group, and a hydroxypentanoate moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride typically involves the reaction of diethylaminoethanol with cyclohexyl ethyl ketone under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and distillation is common to achieve the desired quality standards.
化学反応の分析
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the hydroxypentanoate moiety may participate in enzymatic reactions. The compound’s effects are mediated through these interactions, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.
特性
CAS番号 |
95945-94-1 |
|---|---|
分子式 |
C19H38ClNO3 |
分子量 |
364.0 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride |
InChI |
InChI=1S/C19H37NO3.ClH/c1-5-19(22,6-2)17(16-12-10-9-11-13-16)18(21)23-15-14-20(7-3)8-4;/h16-17,22H,5-15H2,1-4H3;1H |
InChIキー |
LSXOSBNEABDBAH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




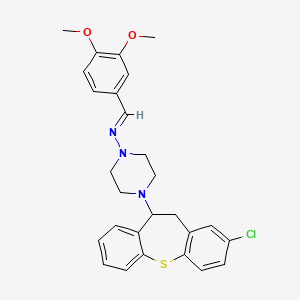
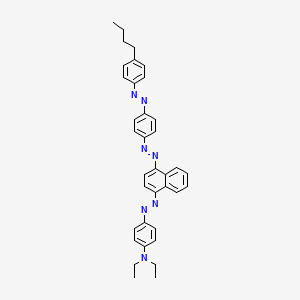
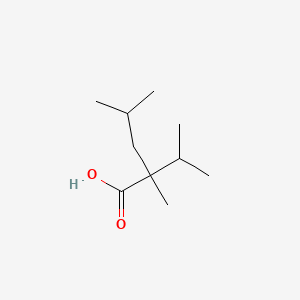
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
